molecular formula C17H21N5O3S B5540855 (4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B5540855
M. Wt: 375.4 g/mol
InChI Key: CPQOAXCYBLMXIC-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C17H21N5O3S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.13651072 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research has been conducted on the synthesis of various pyrazole and pyrazine derivatives, demonstrating the versatility of these compounds in organic synthesis. For instance, studies have shown the synthesis of pyrazolo[1,5-a]pyrimidines through intramolecular cyclization processes, highlighting the complexity and efficiency of synthesizing heterocyclic compounds (Chimichi et al., 1996). Another study focused on the synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, revealing the potential for creating diverse heterocyclic systems with varying functional groups (Kamal El‐dean et al., 2018).

Biological Applications

Some derivatives have been evaluated for their antimicrobial activities, showcasing the biological significance of these compounds. For example, the synthesis and antimicrobial activity of new heterocycles based on pyrazole derivatives indicate their potential use in developing new antimicrobial agents (El‐Emary et al., 2002). Additionally, the cytotoxicity of certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against cancer cells has been investigated, highlighting the therapeutic potential of these molecules (Hassan et al., 2014).

Molecular Sensors

Research into the development of molecular sensors has also been explored, with specific compounds acting as fluorescence sensors for detecting hydrazine, a compound of interest due to its industrial and environmental significance (Li et al., 2018).

Properties

IUPAC Name

[(4aR,7aS)-6,6-dioxo-1-(pyridin-3-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-20-14(4-6-19-20)17(23)22-8-7-21(10-13-3-2-5-18-9-13)15-11-26(24,25)12-16(15)22/h2-6,9,15-16H,7-8,10-12H2,1H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQOAXCYBLMXIC-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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